2-(1-Amino-2-methylpropyl)aniline
Overview
Description
2-(1-Amino-2-methylpropyl)aniline is an organic compound with the molecular formula C10H16N2. It is characterized by the presence of an aniline group substituted with a 1-amino-2-methylpropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2-nitro-1-(2-methylpropyl)benzene using hydrogen gas in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. These processes often use catalytic hydrogenation, where nitro compounds are reduced to amines under controlled conditions. The choice of catalyst, temperature, and pressure are critical factors in optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)aniline involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but with a hydroxyl group instead of an aniline group.
2-Amino-2-methylpropane: Lacks the aromatic ring present in 2-(1-Amino-2-methylpropyl)aniline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of aniline and 1-amino-2-methylpropyl groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(1-amino-2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDOANAVTQXODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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